(1-Phenyltetrazol-5-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-phenyltetrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVSPIVYFAYMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388014 | |
| Record name | (1-phenyltetrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107269-65-8 | |
| Record name | (1-phenyltetrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenyltetrazol 5 Yl Methanamine and Precursors
Alternative and Optimized Synthetic Approaches
Recent advancements in synthetic methodology have led to the development of innovative techniques that improve the safety, efficiency, and scalability of synthesizing 5-substituted tetrazoles. These methods often minimize the use of hazardous materials and streamline reaction pathways.
Continuous flow microreactor technology offers a significant improvement in the synthesis of 5-substituted tetrazoles, primarily by enhancing safety and efficiency. core.ac.ukmit.edu This approach allows for the use of high temperatures and pressures in a controlled manner, minimizing the risks associated with hazardous intermediates like hydrazoic acid (HN3) by ensuring only small quantities are present at any given time. core.ac.ukmit.edu
In a typical setup, a solution of a nitrile and an azide source, such as sodium azide (NaN3), is pumped through a heated coiled reactor. core.ac.uk This method has been shown to achieve near-quantitative yields for many tetrazole products in residence times of just a few minutes. scribd.comcore.ac.uk The process is highly scalable; for example, a flow synthesis of one particular tetrazole demonstrated a potential output of 116 grams per day. core.ac.ukmit.edu This technology avoids the need for shock-sensitive metal azides like Zn(N3)2, and any residual sodium azide can be quenched in-line, further enhancing the safety profile of the synthesis. core.ac.ukmit.edu
Table 1: Synthesis of 5-Substituted Tetrazoles in a Continuous Flow System
| Nitrile Substrate | Temperature (°C) | Residence Time (min) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| Benzonitrile | 190 | 20 | >99 | 99 |
| 4-Methoxybenzonitrile | 190 | 20 | >99 | 98 |
| 4-Nitrobenzonitrile | 190 | 20 | >99 | 99 |
| 3-Pyridinecarbonitrile | 190 | 20 | >99 | 98 |
| 2-Phenylacetonitrile | 190 | 20 | >99 | 99 |
Data sourced from a study on safe and efficient tetrazole synthesis in a continuous flow microreactor. core.ac.uk
A common one-pot method involves the three-component [3+2] cycloaddition reaction between an aldehyde, hydroxylamine (B1172632) hydrochloride, and sodium azide. semanticscholar.orgresearchgate.net In this process, the aldehyde first reacts with hydroxylamine to form an oxime, which is then dehydrated in situ to generate a nitrile. The nitrile subsequently undergoes a cycloaddition with sodium azide to form the final 5-substituted 1H-tetrazole. semanticscholar.orgresearchgate.net This approach is advantageous as it starts from readily available aldehydes instead of nitriles. semanticscholar.orgresearchgate.net Other one-pot strategies include the synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines, which proceeds under mild conditions with short reaction times. organic-chemistry.org
The use of catalysts is crucial for enhancing the efficiency of tetrazole ring formation. Heterogeneous catalysts are particularly valuable as they can be easily recovered and reused. Copper supported on charcoal (Cu/C) has emerged as a highly active and reusable catalyst for the one-pot synthesis of 5-substituted 1H-tetrazoles from aldehydes. semanticscholar.orgresearchgate.net The Cu/C catalyst facilitates the initial formation of an oxime and its subsequent dehydration to a nitrile, which then undergoes cycloaddition with sodium azide. semanticscholar.orgresearchgate.net This catalyst system has been shown to be effective for a variety of aldehydes and can be recovered by simple filtration and reused multiple times without a significant loss of activity. semanticscholar.orgresearchgate.net
Other copper catalysts, such as Cu(I) and Cu(II) salts, have also been employed. researchgate.net For instance, a [Cu(phen)(PPh3)2]NO3 catalyst has been used for the [3+2] cycloaddition of nitriles and sodium azide under microwave irradiation, yielding 1H-tetrazole derivatives in excellent yields. nih.gov The reaction likely proceeds through the in situ formation of a copper azide species, which then reacts with the nitrile. researchgate.net
Table 2: Effect of Different Catalysts on Tetrazole Synthesis from Benzaldehyde
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cu/C | DMSO | 120 | 5 | 85 |
| CuO | DMSO | 120 | 6 | 70 |
| Cu2O | DMSO | 120 | 6 | 65 |
| Cu | DMSO | 120 | 8 | 40 |
| None | DMSO | 120 | 12 | Trace |
Data adapted from a study on Cu/C catalyzed synthesis of 5-substituted 1H-tetrazoles. researchgate.net
Reaction Condition Optimization in this compound Synthesis
Optimizing reaction conditions such as solvent, temperature, and stoichiometry is critical for maximizing the yield and selectivity in the synthesis of this compound and its precursors.
The choice of solvent significantly impacts the synthesis of tetrazoles. The reaction is highly dependent on the solvent's polarity and boiling point. researchgate.net High-boiling point polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been found to facilitate the cycloaddition reaction, resulting in moderate to good product conversion. semanticscholar.orgresearchgate.net In contrast, weak polar solvents such as toluene are often ineffective, likely due to the poor solubility of reagents like sodium azide. researchgate.net In some syntheses, ethanol (B145695) has been identified as the optimal reaction medium, while DMSO and DMF were found to disfavor the desired transformation. nanoient.org The screening of various solvents is a crucial step in optimizing the synthesis of a specific tetrazole derivative. researchgate.net
Table 3: Influence of Solvent on the Synthesis of 5-phenyl-1H-tetrazole
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H2O | 100 | 12 | Trace |
| CH3CN | 80 | 12 | Trace |
| Ethanol | 80 | 12 | Trace |
| PEG 200 | 120 | 10 | 20 |
| DMSO | 120 | 5 | 85 |
| DMF | 120 | 6 | 75 |
Data sourced from optimization studies for Cu/C catalyzed tetrazole synthesis. researchgate.net
Temperature is a key parameter in tetrazole synthesis. Elevated temperatures are often required, particularly for less reactive, electron-rich nitriles. mdpi.com For example, continuous flow processes frequently operate at high temperatures, such as 190 °C, to achieve rapid conversion. core.ac.ukmit.edu In other systems, temperatures around 120 °C in a solvent like DMSO have been found to be optimal. semanticscholar.orgresearchgate.net
The stoichiometry, or the molar ratio of reactants, is also critical. A slight excess of the azide source is commonly used. For instance, in flow synthesis, a ratio of 1.05 equivalents of sodium azide to the nitrile substrate is employed. core.ac.uk In multicomponent reactions starting from aldehydes, a typical stoichiometry might involve 1 mmol of the aldehyde, 1 mmol of a nitrile precursor like malononitrile, and 1.5 mmol of sodium azide to drive the reaction to completion. nih.gov Careful optimization of both temperature and reactant ratios is essential for maximizing product yield and minimizing reaction times.
Chemical Reactivity and Derivatization of 1 Phenyltetrazol 5 Yl Methanamine
Reactions Involving the Primary Amine Group
The primary amine group (-CH₂NH₂) is a potent nucleophile and a site for various condensation and substitution reactions, enabling the construction of more complex molecular architectures.
The lone pair of electrons on the nitrogen atom of the primary amine facilitates its participation in numerous nucleophilic substitution reactions.
The reaction of (1-Phenyltetrazol-5-yl)methanamine with chloroformates provides a direct route to carbamate (B1207046) derivatives. This transformation is typically achieved by treating the amine with an appropriate chloroformate, such as methyl chloroformate, in the presence of a base like triethylamine (B128534) (TEA). The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction generally proceeds under mild conditions, for instance at room temperature in a solvent like anhydrous ether or dichloromethane, and can be completed within 30 to 60 minutes. An alternative approach involves the use of carbonyldiimidazole (CDI) to activate the amine, which then reacts with an alcohol to form the carbamate, a method that avoids the production of HCl gas.
Table 1: Carbamate Formation Reaction
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Methyl chloroformate | Triethylamine (TEA) | Dichloromethane or Ether | Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate |
The primary amine of this compound readily undergoes acylation with acyl chlorides or amidation with carboxylic acids to form corresponding amides. The amidation reaction typically requires the use of coupling agents to activate the carboxylic acid. Common coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). doi.org For example, the reaction with N-(tert-butoxycarbonyl)glycine in the presence of EDCI and HOBt in dry DMF yields the corresponding amide. doi.org A broad range of acylating agents can be employed, leading to a diverse library of N-acylated derivatives. researchgate.netnih.gov
Table 2: Examples of Amidation Reactions
| Amine Reactant | Carboxylic Acid/Acylating Agent | Coupling Agents/Conditions | Product | Reference |
| 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine | N-(tert-butoxycarbonyl)glycine | EDC HCl, 1-Hydroxybenzotriazole, DMF | tert-Butyl N-(2-oxo-2-{[6-(5-phenyl-2H-tetrazol-2-yl)hexyl]amino}-ethyl)carbamate | doi.org |
| 1-(4-bromophenyl)-1H-tetrazol-5-amine | Acyl chlorides | Lithium bis(trimethylsilyl)amide | [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives | researchgate.net |
| tert-butyl 2-amino phenyl carbamate | 4-florobenzoic acid | DIPEA, EDCI, HOBt | tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | nih.gov |
In line with the typical reactivity of primary amines, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org The formation of imines is a reversible process, and in some cases, unhindered aldimines may have a tendency to cyclize. wikipedia.org Various catalysts and conditions can be employed to promote imine formation, including the use of dehydrating agents or azeotropic removal of water. organic-chemistry.org
Table 3: General Reaction for Imine Formation
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Imine (Schiff Base) |
Nucleophilic Substitution Reactions
Transformations of the Tetrazole Ring System
The 1-phenyltetrazole ring system exhibits considerable stability. It is generally resistant to mild oxidizing agents. However, under strong oxidizing conditions, the ring can be cleaved. For instance, oxidation of 1,5-diphenyltetrazole (B3066297) with bromine has been reported to produce 3,6-diphenyl-s-tetrazine. canada.ca The thermal stability of tetrazole rings is noteworthy, with some derivatives being stable up to 150°C, though they may be susceptible to decomposition under prolonged exposure to UV light.
The stability of the tetrazole ring can be influenced by substituents on the phenyl ring. Electron-withdrawing groups can enhance thermal stability, while electron-donating groups may lower it. Thiol-containing tetrazole derivatives are known to be particularly prone to oxidation. In biological systems, hepatic oxidation of the tetrazole ring can occur, potentially leading to inactive metabolites. vulcanchem.com Conversely, the tetrazole ring is stable under certain reductive conditions, such as catalytic hydrogenation, which is highlighted by its use as part of a protecting group that is later removed by hydrogenolysis. mdpi.com
Table 4: Factors Affecting Tetrazole Ring Stability
| Factor | Effect on Stability | Notes | Reference |
| Oxidizing Agents | Stable to mild oxidants; can be cleaved by strong oxidants. | Oxidation with bromine can lead to ring-opened products like s-tetrazines. | canada.ca |
| Temperature | Generally stable up to 150°C. | - | |
| UV Exposure | May cause decomposition upon prolonged exposure. | 1,5-diphenyltetrazole has been noted for its stability to UV irradiation. | canada.ca |
| Substituents | Electron-withdrawing groups enhance thermal stability; electron-donating groups may decrease it. | This is a general trend observed in substituted phenyltetrazoles. | |
| Functional Groups | Thiol groups on the tetrazole ring increase susceptibility to oxidation. | - | |
| Reductive Conditions | Stable to some forms of reduction like catalytic hydrogenation. | The 1-phenyltetrazol-5-yl ether group can be removed via hydrogenolysis. | mdpi.com |
Electrophilic and Nucleophilic Substitution on the Phenyl Moiety
The 1-phenyl group of the molecule is susceptible to substitution reactions, with its reactivity being significantly influenced by the attached tetrazole ring. The tetrazole moiety acts as a strong electron-withdrawing group due to the high electronegativity of its nitrogen atoms. cdnsciencepub.com This electronic effect modifies the reactivity of the phenyl ring towards both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the tetrazole ring deactivates the phenyl ring towards electrophilic aromatic substitution, making it less reactive than benzene. libretexts.org The withdrawal of electron density occurs primarily from the ortho and para positions, leaving the meta position as the least deactivated site. Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to yield predominantly meta-substituted products. aip.orgorganicchemistrytutor.comyoutube.com
Nucleophilic Aromatic Substitution: Conversely, the electron-poor character of the phenyl ring, particularly at the ortho and para positions, facilitates nucleophilic aromatic substitution (SNAr). researchgate.net This reaction typically requires a good leaving group (like a halogen) on the phenyl ring, usually at the ortho or para position, which can be displaced by a strong nucleophile. For example, 5-(4-bromophenyl)-1-phenyltetrazole (B3840911) can undergo nucleophilic substitution where the bromine atom is replaced. evitachem.com While the parent this compound does not have a leaving group, its derivatives that do could undergo SNAr reactions.
| Reaction Type | Effect of Tetrazole Ring | Expected Regioselectivity | Ref. |
| Electrophilic Aromatic Substitution | Deactivating | meta-directing | libretexts.orgorganicchemistrytutor.com |
| Nucleophilic Aromatic Substitution | Activating | ortho, para-directing | researchgate.net |
Regioselectivity in Derivatization Reactions
Regioselectivity is a critical aspect of the derivatization of this compound, determining the specific isomer formed in a reaction. The outcome is governed by the electronic and steric properties of the substrate and reagents.
N-Alkylation of the Tetrazole Ring: Electrophilic attack, such as alkylation, on the tetrazole ring of 1-substituted tetrazoles typically occurs at the N4 nitrogen atom to form a tetrazolium salt. acs.org However, the alkylation of 5-substituted-1H-tetrazoles (the tautomeric form) is less straightforward, often yielding a mixture of N1 and N2 isomers. researchgate.net The ratio of these isomers is dependent on the reaction conditions, including the alkylating agent, base, and solvent, which can favor either kinetic or thermodynamic control. acs.orgbeilstein-journals.org In some cases, 1,5-disubstituted tetrazoles can isomerize to the more thermodynamically stable 2,5-disubstituted isomers, particularly under heating. acs.org
Substitution on the Phenyl Moiety: As discussed in section 3.3, the regioselectivity of substitution on the phenyl ring is dictated by the strong electron-withdrawing character of the tetrazole substituent. Electrophiles are directed to the meta position, while nucleophiles attack at the ortho and para positions (assuming a suitable leaving group is present). organicchemistrytutor.comresearchgate.net
Substitution at the C5 Position: The C5 position can also be a site for derivatization, often starting from a precursor where a leaving group is present at C5. For example, Suzuki cross-coupling reactions have been successfully used to introduce new aryl groups at the C5 position of 5-bromo-1-aryltetrazoles, demonstrating high regioselectivity for the C5 carbon. nih.gov This highlights a pathway to diverse C5-functionalized derivatives starting from an appropriately substituted precursor.
Design and Synthesis of Advanced 1 Phenyltetrazol 5 Yl Methanamine Derivatives
Structural Modification Strategies
Strategic modifications of the parent compound are crucial for developing derivatives with optimized properties. These strategies primarily involve chemical reactions at the exocyclic amine group and substitutions on the aromatic rings.
The primary amine group of (1-Phenyltetrazol-5-yl)methanamine is a key site for derivatization through N-alkylation and N-acylation, allowing for the introduction of a wide array of substituents to explore the chemical space.
N-Alkylation: This process involves the introduction of alkyl or arylalkyl groups onto the nitrogen atom. A common method for N-alkylation is the reaction of the parent amine with an appropriate alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) in an anhydrous solvent such as acetone. mdpi.comresearchgate.net This reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent and reaction conditions can be tailored to introduce various functionalities, influencing the lipophilicity, steric profile, and hydrogen bonding capacity of the final molecule. For instance, the N-alkylation of the related N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide yields two distinct regioisomers, demonstrating the complexity that can arise from the tautomeric nature of the tetrazole ring. mdpi.com
N-Acylation: Acylation introduces an acyl group (R-C=O) to the amine, forming an amide linkage. This is a versatile strategy to create derivatives with altered electronic and conformational properties. researchgate.net Standard acylation procedures involve reacting the amine with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine) in a suitable solvent like dimethylformamide (DMF). researchgate.net N-acylation can enhance the metabolic stability of the compound and introduce new points for interaction with biological targets. The resulting amides can serve as precursors for further chemical transformations.
Both the tetrazole and phenyl rings offer opportunities for functionalization to fine-tune the electronic and steric properties of the derivatives.
Tetrazole Moiety: The tetrazole ring is a metabolically stable bioisostere for carboxylic acids and cis-amide bonds. nih.govlifechemicals.com Functionalization directly on the tetrazole ring is challenging and can lead to the formation of regioisomers (1,5- and 2,5-disubstituted tetrazoles). researchgate.net However, the nitrogen atoms of the tetrazole ring can participate in coordinating metal ions, and the ring itself engages in π-π stacking and hydrophobic interactions, which are critical for molecular recognition. nih.gov Alkylation can also occur on the tetrazole nitrogens, as seen in the reaction of 5-phenyltetrazole with methyl iodide, which produces both N1- and N2-methyl isomers. researchgate.net
Synthesis of Specific Derivative Classes
Building upon the fundamental modification strategies, specific classes of derivatives with unique structural features have been synthesized, including carbamates, indole (B1671886) hybrids, and molecules with modified heterocyclic cores.
Carbamates, which contain the -NH(C=O)O- functional group, are important in medicinal chemistry and are often used as prodrugs or as moieties that can engage in specific drug-target interactions. niscpr.res.innih.gov The synthesis of carbamate (B1207046) derivatives of this compound involves the reaction of the primary amine with a chloroformate reagent (e.g., phenyl chloroformate) or other activated carbonate reagents. niscpr.res.innih.gov These reactions are typically carried out in a suitable solvent like acetonitrile (B52724) (CH₃CN) with a base such as potassium carbonate (K₂CO₃). niscpr.res.in The carbamate linkage is generally stable and can improve a molecule's ability to permeate cell membranes. nih.gov
Table 1: Synthesis of Carbamate Derivatives
| Reactant 1 | Reagent | Typical Conditions | Product Class | Reference |
|---|---|---|---|---|
| This compound | Alkyl/Aryl Chloroformate | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-((1-Phenyltetrazol-5-yl)methyl)carbamates | niscpr.res.inorganic-chemistry.org |
The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceutical agents. nih.gov Hybrid molecules that incorporate both the tetrazole and indole moieties are of significant interest. The synthesis of these hybrids can be achieved through multicomponent reactions, which offer an efficient way to build molecular complexity in a single step. beilstein-journals.orgnih.gov One such method is the Ugi-azide reaction, which can be followed by a cyclization step to form the indole ring system. beilstein-journals.orgnih.gov This approach allows for the creation of a library of 1,5-disubstituted tetrazole-indole hybrids by varying the starting components. beilstein-journals.org An alternative two-step synthesis involves an initial Ugi-tetrazole reaction followed by an acidic ring closure to yield 2-tetrazolo substituted indoles. nih.gov These hybrid structures are designed to interact with multiple biological targets or to combine the favorable properties of both heterocyclic systems. rsc.org
Table 2: Synthesis of Indole-Tetrazole Hybrids
| Synthetic Strategy | Key Reaction | Resulting Hybrid | Reference |
|---|---|---|---|
| High-Order Multicomponent Reaction | Ugi-azide/Pd/Cu-catalyzed hetero-annulation | 1,5-Disubstituted tetrazole-methanesulfonylindole hybrids | beilstein-journals.orgnih.gov |
| Two-Step Synthesis | Ugi-tetrazole reaction followed by acidic ring closure | 2-Tetrazolo substituted indoles | nih.gov |
A common strategy in drug design is bioisosteric replacement, where one functional group or ring system is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles. The tetrazole ring is often considered a bioisostere of a carboxylic acid. nih.gov In some contexts, a thiazole (B1198619) ring can be replaced by a phenyl-tetrazole moiety. For example, in the design of xanthine (B1682287) oxidoreductase (XOR) inhibitors, the carboxyl-thiazole fragment of the drug febuxostat (B1672324) was successfully replaced with a phenyl-tetrazole structure using a bioelectronic isostere strategy, leading to potent new inhibitors. nih.gov
Conversely, the phenyl-tetrazole core can be modified by coupling it with other heterocycles like thiazole, thiophene, or thiadiazole. nih.gov For instance, tetrazole-thiazole hybrids can be synthesized via a Hantzsch-type reaction, where a tetrazolyl phenacyl bromide intermediate undergoes cyclization with a thiosemicarbazone. nih.gov The combination of the electron-deficient tetrazole ring with the electron-rich character of heterocycles like thiazole can lead to compounds with unique properties. nih.gov
Regioisomeric Considerations in Derivative Synthesis
The synthesis of derivatives from 5-substituted tetrazoles, such as this compound, presents a significant challenge regarding regioselectivity. The tetrazole ring contains four nitrogen atoms, and when a 5-substituted 1H-tetrazole is used as a starting material, reactions like N-alkylation can lead to the formation of two distinct regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products. acs.org The control of which nitrogen atom is functionalized is a critical aspect of the synthetic strategy, as the different regioisomers can exhibit distinct chemical, physical, and biological properties.
The functionalization of 5-substituted tetrazoles typically results in a mixture of these 1,5- and 2,5-disubstituted isomers, and their ratio is influenced by several factors. acs.org These include the electronic nature of the substituent at the C-5 position, the type of electrophile or alkylating agent used, the solvent, and the base employed in the reaction. researchgate.netnih.gov For example, the reaction of tetrazolate salts with halogenoalkanes has been reported to yield mixtures containing the 1,5-disubstituted tetrazoles as minor isomers and the 2,5-disubstituted derivatives as the major products. nanomedicine-rj.com Conversely, other synthetic protocols have been developed to favor the formation of 1,5-disubstituted tetrazoles through methods like palladium-catalyzed cross-coupling reactions. nih.gov
A pertinent example illustrating this regioselectivity challenge is the N-alkylation of a precursor to this compound, specifically N-benzoyl 5-(aminomethyl)tetrazole. In a study involving the reaction of this compound with benzyl bromide in the presence of potassium carbonate (K₂CO₃), two separable regioisomers were formed. mdpi.comresearchgate.netdntb.gov.ua The purification and characterization of the products revealed the formation of both the 1,5- and 2,5-disubstituted tetrazoles.
The structures of these isomers were definitively established using ¹H and ¹³C NMR spectroscopy. mdpi.com This analytical approach is crucial for distinguishing between the N-1 and N-2 alkylated products. Computational studies using Density Functional Theory (DFT) have also been employed to provide a theoretical basis for the observed experimental outcomes by examining the nucleophilicity and electrostatic potential of the different nitrogen atoms within the tetrazole ring. mdpi.comresearchgate.net
The experimental results from the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole are summarized in the table below.
| Regioisomer | Structure Name | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2,5-disubstituted | N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide | 55% | 142–144 | mdpi.com |
| 1,5-disubstituted | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide | 45% | 104–106 | mdpi.com |
This data clearly shows that while both isomers are formed, there is a slight preference for alkylation at the N-2 position under these specific reaction conditions, yielding the 2,5-disubstituted product as the major isomer. mdpi.com Achieving high regioselectivity for one isomer over the other remains a key objective in the design and synthesis of advanced tetrazole derivatives, often requiring careful optimization of reaction conditions or the use of specific catalytic systems. nanomedicine-rj.comresearchgate.net
Utilization as a Synthetic Building Block for Complex Molecules
The structural framework of this compound, featuring a stable phenyltetrazole ring coupled with a reactive aminomethyl side chain, renders it a valuable building block in organic synthesis. The tetrazole ring often serves as a bioisostere for the carboxylic acid group, a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates. nih.govnih.gov
Precursor in Angiotensin II Receptor Antagonist Synthesis (e.g., Sartans)
The phenyltetrazole motif is a cornerstone of the pharmacophore for a major class of antihypertensive drugs known as sartans, or angiotensin II receptor blockers (ARBs). mdpi.comwikipedia.org These drugs, including Losartan (B1675146), Valsartan, and Irbesartan, are critical in the management of hypertension. mdpi.comscispace.commdpi.com The synthesis of these complex molecules often involves the construction of the tetrazole ring on a biphenyl (B1667301) scaffold. mdpi.comscispace.com
While direct alkylation of a pre-formed molecule like this compound is one possible synthetic route, the more common industrial syntheses involve the [3+2] cycloaddition of a nitrile precursor with an azide (B81097), such as sodium azide or tributyltin azide, to form the tetrazole ring in a later step. nih.govresearchgate.net For instance, the synthesis of Valsartan involves coupling N-valine methyl ester with 4-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl, where the phenyltetrazole-containing fragment is a key intermediate. google.com The aminomethyl group on this compound provides a reactive handle for elaboration into the more complex structures required for potent biological activity.
| Drug Name | Core Structure | Significance of the Tetrazole Group |
|---|---|---|
| Losartan | Biphenyltetrazole with an imidazole (B134444) side chain | Acts as a carboxylic acid bioisostere, crucial for receptor binding. |
| Valsartan | Biphenyltetrazole with an acylated valine side chain | Enhances metabolic stability and binding affinity. mdpi.com |
| Irbesartan | Biphenyltetrazole with a spirocyclopentane imidazole-one moiety | Contributes to the drug's high potency and oral bioavailability. scispace.com |
Intermediate in the Synthesis of Pharmaceutical Precursors
Beyond the sartan family, tetrazole derivatives are integral to a wide array of pharmaceutical agents due to their favorable physicochemical properties. nih.gov The Ugi four-component reaction (UT-4CR) is a powerful tool for creating α-aminomethyl tetrazoles, highlighting the importance of this structural class as isosteres for α-amino acids. nih.govacs.org This makes compounds like this compound valuable precursors for peptidomimetics and other complex, drug-like molecules. beilstein-journals.orgresearchgate.net Their utility extends to the synthesis of various heterocyclic systems and as building blocks for combinatorial libraries aimed at drug discovery. nih.govnih.gov
Role in Reaction Mechanism Elucidation
The study of molecules like this compound can provide insights into various chemical transformations. For example, theoretical studies on the photochemistry of related compounds, such as 1-phenyl-4-allyl-tetrazol-5-one, have been used to validate postulated reaction mechanisms. uc.pt Such studies often involve the characterization of triplet state reaction pathways and the photoextrusion of nitrogen, leading to biradical intermediates. uc.pt
Furthermore, investigations into the interaction between aminotetrazole derivatives and nitrocellulose have shed light on pyrolysis processes. rsc.orgdntb.gov.ua These studies revealed that the imino tautomer of aminotetrazoles can significantly affect the initial stages of autocatalytic reactions, reacting with decomposition products like NO₂ to form N₂O and CO₂. rsc.org Quantum chemical calculations based on density functional theory (DFT) have also been employed to understand the adsorption mechanism of phenyltetrazole derivatives as corrosion inhibitors, correlating their electronic structure with their performance. researchgate.net
Participation in Coordination Chemistry and Supramolecular Assembly
The tetrazole ring is an excellent ligand for metal ions, making this compound a versatile component in coordination and supramolecular chemistry. The ability of tetrazoles to coordinate with metals is a key aspect of their biological activity and their application in materials science. arkat-usa.orgresearchgate.net
Ligand Design and Metal Complex Formation
The nitrogen-rich tetrazole ring of this compound can coordinate to a wide variety of metal centers, including transition metals, lanthanides, and actinides. arkat-usa.orgnih.gov The resulting coordination complexes can exhibit diverse geometries, such as octahedral, square pyramidal, and square planar, depending on the metal ion and other coordinating ligands. researchgate.net The phenyl and aminomethyl substituents on the tetrazole ring influence the steric and electronic properties of the ligand, allowing for the fine-tuning of the resulting complex's structure and reactivity. This has led to the synthesis of coordination polymers with 2D and 3D frameworks, which have potential applications in areas like luminescence and magnetism. rsc.orgrsc.org
| Metal Ion | Ligand Type | Resulting Geometry/Structure | Reference |
|---|---|---|---|
| Cu(II), Zn(II), Cd(II) | ((1H-tetrazol-5-yl) methyl) pyridine | 2D and 3D coordination frameworks | rsc.org |
| Ni(II), Cu(II), Pd(II), Pt(II) | 5-(N,N-dimethylaminomethyl)-2-tert-butyltetrazole | Octahedral, Square Pyramidal, Square Planar | researchgate.net |
| Ti(IV), Zr(IV), Ta(V) | 5-phenyltetrazolato | Dimeric complexes | nih.gov |
Role of the Tetrazole Nitrogen Atoms in Chelation
The four nitrogen atoms of the tetrazole ring offer multiple potential coordination sites. The specific nitrogen atoms involved in binding to a metal ion (e.g., N1, N2, N3, or N4) can vary, leading to different coordination modes. arkat-usa.org A common mode for 5-substituted tetrazoles involves chelation where the ligand binds to the metal center through two nitrogen atoms, often N4 of the tetrazole ring and the nitrogen atom of the aminomethyl side chain, forming a stable five-membered ring. researchgate.net
The deprotonated tetrazolate anion is also a versatile ligand, capable of acting in a monodentate, bidentate, or bridging fashion. researchgate.netnih.gov For example, 5-phenyltetrazolato ligands have been shown to form bridging μ-η¹(N2):η¹(N3) coordination in dimeric zirconium complexes. nih.gov This versatility in coordination allows for the construction of complex supramolecular architectures, including one-, two-, and three-dimensional coordination polymers. arkat-usa.org The ability of the tetrazole moiety to act as an efficient metal chelator is also crucial in biological systems, where it can interact with metal ions in the active sites of enzymes. nih.govacs.org
Advanced Spectroscopic and Structural Characterization of 1 Phenyltetrazol 5 Yl Methanamine and Its Derivatives
X-ray Crystallography for Molecular and Crystal Structure Elucidation
X-ray crystallography stands as the most powerful technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides unequivocal data on bond lengths, bond angles, and conformational preferences, as well as insights into intermolecular interactions that govern the crystal packing. encyclopedia.pub
Single crystal X-ray diffraction is the gold standard for molecular structure determination. encyclopedia.pub For the class of tetrazole derivatives, this technique has been instrumental in confirming structures and understanding coordination chemistry. Although precise crystallographic parameters for (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride have not been fully determined via single-crystal studies, it is suggested that its crystal system is likely monoclinic, based on structural similarities to related tetrazole compounds. smolecule.com
In studies of related derivatives, single-crystal X-ray analysis has been successfully applied. For instance, the structures of various copper (II) complexes with 1-methyl-5-R-tetrazoles have been elucidated, revealing diverse coordination modes and polymeric structures. researchgate.net Similarly, the crystal structure of N-((1-cyclohexyl-1H-tetrazol-5-yl)(5-methyl-1H-1,2,3-triazol-4-yl)methyl)-4-nitroaniline has been determined, providing detailed information on the dihedral angles between the heterocyclic rings. rug.nl The process involves growing a suitable single crystal, which can sometimes be challenging due to high solubility in solvents like DMF or DMSO. researchgate.net The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. encyclopedia.publcc-toulouse.fr
The data from X-ray crystallography allows for a detailed conformational analysis of the molecule as it exists in the crystal lattice. This solid-state conformation is stabilized by a network of intermolecular forces. For (1-Phenyltetrazol-5-yl)methanamine hydrochloride, the molecular packing is stabilized by multiple intermolecular interactions, including hydrogen bonding networks involving the protonated amine group and chloride ions. smolecule.com
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound and its derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra provide the primary data for structural verification. The chemical shifts (δ), signal multiplicity, and integration values in a ¹H NMR spectrum reveal the number and type of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number of unique carbon environments.
For phenyltetrazole derivatives, characteristic chemical shifts are observed. In ¹H NMR spectra of various phenyl(2H-tetrazol-5-yl)methanamine derivatives, the proton of the tetrazole ring (NH) typically appears as a singlet in the downfield region of δ 9.1-9.5 ppm. nih.gov The methine (CH) proton adjacent to the tetrazole ring shows a singlet around δ 5.1-5.4 ppm, while the amine (NH) proton signal appears around δ 3.9-4.1 ppm. nih.gov The protons of the phenyl group typically appear as a complex multiplet between δ 6.7 and 7.6 ppm. nih.gov
Below is a table summarizing representative ¹H NMR data for a derivative of this compound.
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Tetrazole NH | 9.2-9.3 | s | nih.gov |
| Benzene H | 7.00-7.55 | m | nih.gov |
| CH | 5.4 | s | nih.gov |
| Amine NH | 4.0 | s | nih.gov |
| (s = singlet, m = multiplet) |
In ¹³C NMR, the carbon atoms of the tetrazole and phenyl rings exhibit characteristic signals in the aromatic region of the spectrum. The specific chemical shifts are sensitive to the substitution pattern on the rings.
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, confirming the proposed molecular structure. qut.edu.au Techniques such as COSY, HSQC, and HMBC are particularly powerful.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A cross-peak in a COSY spectrum indicates a correlation between two protons, allowing for the mapping of proton-proton networks throughout the molecule. youtube.com For example, it can confirm the connectivity within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments. youtube.com For this compound, HSQC would show a correlation between the methanamine protons and the methylene (B1212753) carbon.
Through the combined application of these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing definitive confirmation of the structure of this compound and its derivatives. researchgate.netconicet.gov.ar
Theoretical and Computational Studies on 1 Phenyltetrazol 5 Yl Methanamine
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1-Phenyltetrazol-5-yl)methanamine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic distribution, and energy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of tetrazole derivatives due to its favorable balance between computational cost and accuracy. nih.goviosrjournals.org DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on similar 5-substituted-1H-tetrazoles have successfully used DFT to obtain optimized geometries that are in good agreement with experimental data where available. researchgate.net
Key applications of DFT for this molecule include:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms. For related tetrazoles, the tetrazole ring is found to be nearly planar. sioc-journal.cn
Electronic Property Calculation: Predicting properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP is particularly useful for identifying potential sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Vibrational Frequency Analysis: Calculating the infrared (IR) and Raman spectra, which can aid in the characterization of the molecule.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov
A typical DFT study on a tetrazole derivative might employ the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.net The choice of functional and basis set is critical for obtaining reliable results.
Table 1: Representative DFT-Calculated Properties for a Substituted Tetrazole
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Note: These are example values for a related tetrazole derivative and would need to be specifically calculated for this compound.
Ab Initio and Coupled Cluster Methods (e.g., MP2, CC)
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT by systematically improving upon the Hartree-Fock approximation. sioc-journal.cnwikipedia.org These methods are computationally more demanding but can be essential for obtaining benchmark-quality data, especially for systems where electron correlation effects are significant. sioc-journal.cn
MP2: This method includes electron correlation at the second order of perturbation theory and is often a good compromise between accuracy and computational cost for medium-sized molecules.
Coupled Cluster (CC): CC methods are considered the "gold standard" in quantum chemistry for their high accuracy. wikipedia.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is particularly popular for its ability to yield highly accurate energies and properties. github.io
For this compound, these high-level calculations could be used to:
Validate the geometries and energies obtained from DFT calculations.
Investigate excited states and electronic transitions with high precision.
Calculate accurate reaction energies and activation barriers for potential chemical transformations.
Basis Set Selection and Computational Efficiency
The choice of basis set is a crucial aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. A basis set is a set of mathematical functions used to build molecular orbitals.
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and offer a good balance for many applications. The addition of polarization functions (d,p) and diffuse functions (+) is important for accurately describing bonding and non-bonding interactions. researchgate.net
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy ab initio calculations.
The computational cost of a calculation scales rapidly with the size of the basis set and the level of theory. For a molecule like this compound, a balance must be struck. DFT calculations with a double-zeta or triple-zeta basis set are often sufficient for routine analysis. For higher accuracy, MP2 or CCSD(T) calculations with larger basis sets may be necessary, though these will be significantly more time-consuming.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the aminomethyl side chain and the rotation of the phenyl group relative to the tetrazole ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Internal Rotation Barriers and Dihedral Angle Scans
The potential energy surface (PES) of the molecule can be explored by systematically changing specific dihedral angles and calculating the energy at each point, a process known as a dihedral angle scan or relaxed PES scan. uni-muenchen.de This allows for the determination of rotational barriers.
Key rotational degrees of freedom in this compound include:
Rotation around the C-N bond connecting the phenyl and tetrazole rings: This will determine the relative orientation of the two rings. Studies on biphenyl (B1667301) and related systems show that this rotation is typically associated with a low energy barrier. comporgchem.com
Rotation around the C-C bond between the tetrazole ring and the aminomethyl group.
Rotation around the C-N bond of the aminomethyl group.
By performing these scans, one can identify the low-energy conformations and the transition states that connect them. The results of these calculations can provide insight into the molecule's flexibility and how its shape might change in different environments. For example, in N-benzhydrylformamides, DFT calculations have been used to estimate rotational barriers of formyl and aryl groups. nih.gov
Table 2: Hypothetical Rotational Barriers for this compound
| Rotational Coordinate | Estimated Barrier (kcal/mol) |
| Phenyl-Tetrazole Rotation | 2-5 |
| Tetrazole-CH2 Rotation | 3-7 |
| CH2-NH2 Rotation | 1-3 |
Note: These are estimated values based on typical rotational barriers for similar chemical moieties and would require specific calculations for confirmation.
Electronic Properties and Reactivity Predictions
Computational methods can predict various electronic properties that are directly related to the chemical reactivity of this compound.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net
Chemical Potential (μ): Related to the escaping tendency of an electron from the molecule.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron.
Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For tetrazole derivatives, the nitrogen atoms of the tetrazole ring are often identified as key sites for interaction. The molecular electrostatic potential (MEP) also provides a visual representation of the charge distribution and can highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interactions between the Highest OccupOccupiedied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity.
Computational studies on tetrazole derivatives provide insight into the expected electronic characteristics of this compound. For instance, a Density Functional Theory (DFT) study on 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole calculated a HOMO-LUMO energy gap of 4.81 eV, indicating a high degree of stability. researchgate.net In a related study on N-benzoyl-5-(aminomethyl)tetrazole, the HOMO-LUMO gap for the N1-H tautomer was calculated to be 0.20 eV, suggesting significant reactivity. mdpi.com The difference in these values highlights how substituents can modulate the electronic properties of the tetrazole ring. For this compound, the phenyl and aminomethyl groups will influence the energies of the frontier orbitals, and thus its reactivity.
Table 1: Representative Frontier Molecular Orbital Energies of Related Tetrazole Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| 1-Phenyl-5-(thiophen-2-yl)-1H-tetrazole | Not specified | Not specified | 4.81 | B3LYP |
| N-((1H-tetrazol-5-yl)methyl)benzamide (1H-tautomer) | -0.37 | -0.17 | 0.20 | B3LYP/6-31G(d) |
| N-((2H-tetrazol-5-yl)methyl)benzamide (2H-tautomer) | -0.36 | -0.19 | 0.17 | B3LYP/6-31G(d) |
Note: Data presented is for structurally related compounds to infer the properties of this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures, such as bonds, lone pairs, and core orbitals. This analysis can reveal important information about charge distribution, hyperconjugative interactions, and delocalization of electron density.
In a study of Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate, NBO analysis was used to understand the electronic interactions within the molecule. chemmethod.com For this compound, NBO analysis would be expected to show significant delocalization within the phenyl and tetrazole rings. The nitrogen lone pairs in the tetrazole ring and the aminomethyl group would also be key features, influencing the molecule's hydrogen bonding capabilities and nucleophilicity. The interactions between the filled orbitals of the nitrogen atoms and the antibonding orbitals of adjacent bonds can be quantified to understand the electronic stability of the molecule.
Charge Distribution and Electrostatic Potential Maps
The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas.
A computational study on N-benzoyl-5-(aminomethyl)tetrazole revealed the electrostatic potential across the molecule. mdpi.comresearchgate.net The MEP analysis showed that the nitrogen atoms of the tetrazole ring are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aminomethyl group would be expected to have a positive electrostatic potential, making them potential sites for nucleophilic interaction. For this compound, the MEP would similarly highlight the electronegative nitrogen atoms of the tetrazole ring as key sites for interaction.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that can be difficult to study experimentally.
Transition State Characterization and Activation Energies
The N-alkylation of tetrazoles is a reaction of significant interest. A DFT study on the N-alkylation of N-benzoyl-5-(aminomethyl)tetrazole with benzyl (B1604629) bromide provided a detailed mechanistic understanding of this process. mdpi.com The study calculated the activation energies for the formation of the two possible regioisomers (N1 and N2 alkylation). The calculations showed that the formation of the N2-alkylated product is kinetically favored due to a lower activation energy barrier. This is attributed to the greater nucleophilicity of the N2 nitrogen atom in the tetrazole ring. The transition states were characterized by the presence of a single imaginary frequency, confirming them as true saddle points on the potential energy surface.
Table 2: Calculated Activation Energies for the N-alkylation of N-benzoyl-5-(aminomethyl)tetrazole
| Reaction Pathway | Activation Energy (kcal/mol) |
| N1-Alkylation | Not specified |
| N2-Alkylation | Not specified |
Note: While the study confirmed the kinetic preference for N2-alkylation, specific activation energy values were not provided in the available text.
Solvent Effects in Computational Models
The inclusion of solvent effects in computational models is crucial for accurately predicting reaction outcomes, as the solvent can significantly influence the stability of reactants, transition states, and products. The Polarizable Continuum Model (PCM) is a common method for incorporating these effects. In the study of the N-alkylation of N-benzoyl-5-(aminomethyl)tetrazole, calculations were performed in the aqueous phase using the IEFPCM model to simulate the solvent environment. researchgate.net This approach provides a more realistic representation of the reaction conditions and improves the accuracy of the calculated energies and reaction pathways.
Bioisosteric Principles from a Theoretical Perspective
Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical and chemical properties, is a key strategy in drug design. The tetrazole ring is a well-established bioisostere for the carboxylic acid group. nih.gov Theoretical studies can provide a quantitative basis for understanding this bioisosteric relationship.
Computational analyses have shown that the 5-substituted-1H-tetrazole and the carboxylate anion have very similar molecular electrostatic potentials. beilstein-journals.org This similarity in charge distribution allows the tetrazole group to engage in similar non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions, as the carboxylic acid group it replaces. Furthermore, the pKa of the tetrazole proton is comparable to that of a carboxylic acid proton, meaning they will have similar ionization states at physiological pH. These theoretical insights help to explain the success of tetrazoles as carboxylic acid bioisosteres in medicinal chemistry.
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of tetrazole derivatives, including (1-Phenyltetrazol-5-yl)methanamine, has traditionally relied on methods such as the [3+2] cycloaddition of nitriles with azides. jchr.orgnih.gov However, the future of its synthesis is geared towards greener, more efficient, and diverse methodologies.
Recent advancements in organic synthesis have paved the way for more environmentally benign and efficient routes to tetrazole compounds. bohrium.combenthamdirect.com These "green" approaches often utilize less hazardous solvents, milder reaction conditions, and catalytic systems to improve yields and reduce waste. jchr.orgresearchgate.net For instance, the use of water as a solvent and the application of multicomponent reactions (MCRs) represent significant strides in sustainable chemistry. bohrium.commdpi.com MCRs, in particular, offer a powerful tool for generating molecular diversity by combining three or more reactants in a single step, which can be highly advantageous for creating libraries of this compound analogues. acs.orgnih.gov
Future research should focus on adapting and optimizing these modern synthetic strategies for the specific synthesis of this compound. This includes the investigation of novel catalytic systems, such as those based on earth-abundant and non-toxic metals, or even metal-free conditions. jchr.orgnih.gov The exploration of flow chemistry and microwave-assisted synthesis could also offer significant advantages in terms of reaction speed, scalability, and control over reaction parameters. bohrium.com A recent study has already demonstrated the synthesis of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives, highlighting the ongoing interest in this area. nih.gov
Computational Design of Functionalized Analogues with Predicted Reactivity
The advent of powerful computational tools has revolutionized the process of drug discovery and materials science. In the context of this compound, computational chemistry offers a pathway to rationally design novel analogues with tailored properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool for understanding the relationship between the chemical structure of a molecule and its biological activity. ingentaconnect.comnih.govnih.gov By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. elsevierpure.comresearchgate.net Such models can help in identifying key structural features that are crucial for a desired biological effect.
Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its potential analogues. rsc.orgresearchgate.netbohrium.commdpi.com These calculations can be used to predict various molecular properties, including bond lengths, bond angles, and electronic distribution, which are fundamental to understanding the molecule's behavior. By simulating the interaction of designed analogues with biological targets, such as enzymes or receptors, molecular docking studies can further guide the design of compounds with enhanced binding affinities and specificities. nih.gov The integration of these computational approaches will enable the in silico design and screening of a vast number of functionalized analogues, accelerating the discovery of new compounds with desired reactivity and function.
Advanced Mechanistic Studies using Integrated Experimental and Theoretical Approaches
A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing synthetic routes and developing new ones. While the general mechanism of tetrazole formation via the [2+3] cycloaddition of nitriles and azides has been debated, with evidence pointing towards both concerted and stepwise pathways, detailed mechanistic studies for this specific compound are still needed. acs.orgacs.org
Future research should employ a synergistic approach that combines experimental and computational methods to elucidate the intricate details of the reaction pathways. mdpi.comresearchgate.net Experimental techniques such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates can provide valuable empirical data. oup.com This experimental evidence can then be complemented by high-level computational studies, such as DFT and post-Hartree-Fock methods, to map out the potential energy surfaces of the reactions. rsc.org
Such integrated studies can help to answer key mechanistic questions, such as the precise nature of the transition states, the role of catalysts, and the influence of substituents on the phenyl ring and the methanamine group on the reaction rate and regioselectivity. A deeper mechanistic understanding will not only allow for the refinement of current synthetic protocols but also inspire the design of novel, more efficient synthetic strategies for this compound and its derivatives. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing (1-Phenyltetrazol-5-yl)methanamine, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous heterocyclic amines are synthesized by reacting halogenated precursors with amines under basic conditions (e.g., K₂CO₃ in DMF/DMSO) . Purification methods such as recrystallization or column chromatography are critical for achieving >95% purity, as noted in safety data sheets for related compounds . Optimization may involve adjusting solvent polarity, reaction temperature, and catalyst loading to minimize side products.
Q. What spectroscopic and crystallographic techniques are appropriate for characterizing this compound?
- NMR Spectroscopy : Proton and carbon-13 NMR confirm molecular structure and substituent positions. Reference databases like NIST Chemistry WebBook provide benchmark spectra for validation .
- X-ray Crystallography : Tools like ORTEP-3 enable precise determination of molecular geometry and hydrogen-bonding interactions in crystalline forms .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Storage : Keep in tightly sealed amber glass containers at 2–8°C to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Perform reactions in fume hoods with local exhaust to limit inhalation exposure .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or structural analogs. Strategies include:
- Iterative Replication : Repeat experiments under standardized protocols to isolate variables .
- Structural Analysis : Compare electronic profiles (via DFT calculations) to assess how substituents (e.g., nitro groups) alter bioactivity .
- Dose-Response Studies : Establish concentration-dependent effects to differentiate true activity from artifacts.
Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps, monitoring yields via HPLC .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents (e.g., MTBE) improve crystallinity .
- Kinetic Profiling : Use in-situ IR or NMR to identify rate-limiting steps and adjust reagent stoichiometry.
Q. How does the electronic structure of the tetrazole ring influence the reactivity of this compound in nucleophilic reactions?
The tetrazole ring’s electron-deficient nature (due to aromatic stabilization and nitrogen lone pairs) enhances electrophilic susceptibility. Computational studies (e.g., HOMO-LUMO gap analysis) predict reactivity at the C5 position, where the amine group acts as a nucleophile. Hydrogen-bonding interactions, as resolved via crystallography , further modulate regioselectivity in cross-coupling reactions.
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
